molecular formula C14H28N2 B13630010 n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine

Cat. No.: B13630010
M. Wt: 224.39 g/mol
InChI Key: JKPYXMYJEPPQPB-UHFFFAOYSA-N
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Description

N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine (CAS 1519362-83-4) is a high-purity chemical compound supplied for neuroscience and pharmaceutical research. This molecule features the 8-azabicyclo[3.2.1]octane scaffold, a tropane analogue recognized as a privileged structure in the development of ligands for monoamine transporters . Scientific literature indicates that derivatives of this scaffold are investigated as potent and selective dopamine transporter (DAT) inhibitors . Such compounds are valuable pharmacological tools for studying the dopamine system and have been explored for their potential in mediating the effects of stimulants like cocaine . Researchers utilize this compound strictly in laboratory settings to explore its specific binding affinity, uptake inhibition, and selectivity profile across monoamine transporters (DAT, SERT, NET) to advance the development of central nervous system (CNS) agents. The product is accompanied by analytical data to ensure quality and consistency. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-ethylpropan-1-amine

InChI

InChI=1S/C14H28N2/c1-3-8-16(4-2)9-7-12-10-13-5-6-14(11-12)15-13/h12-15H,3-11H2,1-2H3

InChI Key

JKPYXMYJEPPQPB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCC1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core

The key step in synthesizing the target compound is the formation of the 8-azabicyclo[3.2.1]octane scaffold. According to recent comprehensive reviews, the enantioselective synthesis of this bicyclic core can be achieved through two main strategies:

These methods are supported by catalytic asymmetric transformations or biocatalytic processes that afford the bicyclic amine core with the desired stereochemistry essential for biological activity.

Functionalization to Install the N-Ethylpropan-1-amine Side Chain

Research Findings and Perspectives

  • The enantioselective construction of the bicyclic scaffold remains the most critical and challenging step. Advances in asymmetric catalysis have allowed more efficient and stereoselective syntheses, which are crucial due to the biological activity dependence on stereochemistry.

  • Functionalization strategies are often adapted from general amine chemistry, with particular attention to preserving the bicyclic core integrity.

  • The literature emphasizes the importance of reaction conditions such as temperature, solvent, and catalyst choice to maximize yield and stereoselectivity.

  • Despite the complexity, the modular nature of the synthesis allows for potential variations in the side chain, enabling the exploration of analogues for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various tropane derivatives, which are significant in medicinal chemistry .

Scientific Research Applications

N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine, also known by its CAS number 1519362-83-4, is a synthetic compound featuring a unique bicyclic structure. The compound has an azabicyclo[3.2.1]octane core, potentially enabling biological activity and interaction with various receptors in the body. Its molecular formula is C15H30N2, and its molecular weight is approximately 224.38 g/mol.

Potential Applications:

  • Medicinal Chemistry and Drug Development The structure of this compound, which includes an ethyl group and a propan-1-amine moiety, may influence its pharmacological properties, making it a candidate for research.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinity and efficacy at various neurotransmitter receptors. Such studies are critical for understanding the pharmacodynamics and pharmacokinetics of this compound.
  • Monoamine Reuptake Inhibition 8-azabicyclo[3.2.1]octane derivatives are useful for the manufacture of a medicament for the treatment or prevention of a disease or disorder of the nervous system, both centrally and peripherally, which is responsive to monoamine neurotransmission reuptake . They are also useful for the treatment or prevention of depression, anxiety, pain, panic disorders, attention deficit hyperactivity disorder (ADHD), or obsessive compulsive disorder .

Reactions

The chemical reactivity of this compound can be explored through various organic reactions typical of amines and bicyclic compounds. It may participate in:

  • Alkylation to form quaternary ammonium salts
  • Acylation to form amides
  • Oxidation to form N-oxides

These reactions are essential for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.

Structural Similarities

Several compounds share structural similarities with this compound, including:

  • 8-Azabicyclo[3.2.1]octan-3-one
  • N,N-Dimethyltryptamine
  • 4-Methylpiperidine
  • N-Ethyl-N-methylpropanamide

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of nortropane derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Source (Evidence ID)
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine C₁₄H₂₇N₂ 223.38 Ethylpropan-1-amine side chain N/A
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine C₁₃H₂₆N₂ 210.36 Methylpropan-2-amine side chain 98%
N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine C₁₄H₂₆N₂ 222.37 Cyclohexyl and methyl substituents N/A
8-Azabicyclo[3.2.1]octan-3-amine, 8-methyl-N-propyl-exo C₁₁H₂₂N₂ 182.31 Methyl and propyl substituents N/A
N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate C₂₇H₃₄F₂N₂O₄ 512.57 Bis(4-fluorophenyl)methyl and dimethylaminoethyl groups N/A
Key Observations:
  • Substituent Effects: The ethylpropan-1-amine side chain in the target compound increases hydrophobicity compared to the methylpropan-2-amine analogue (MW 223.38 vs. Bulky substituents like cyclohexyl (MW 222.37) or bis(4-fluorophenyl)methyl (MW 512.57) significantly elevate molecular weight, reducing solubility but improving receptor-binding specificity . Methyl and propyl groups (e.g., in ) simplify the structure, favoring synthetic accessibility but limiting pharmacological versatility.
  • Synthetic Routes :

    • Analogues in are synthesized via nucleophilic substitution of bromo intermediates, suggesting similar methods could apply to the target compound.
    • Higher purity (98%) is reported for methylpropan-2-amine derivatives, indicating optimized protocols for smaller substituents .

Biological Activity

The compound n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine is a member of the azabicyclo[3.2.1]octane class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C13H22N2C_{13}H_{22}N_2. The structure includes a bicyclic nitrogen-containing core which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various neurotransmitter receptors, particularly those involved in the modulation of dopaminergic and serotonergic systems. The azabicyclo structure allows for specific binding interactions that can influence receptor activity.

Pharmacological Properties

Research has shown that compounds within the azabicyclo class exhibit a range of pharmacological effects:

  • Dopaminergic Activity : These compounds have been studied for their potential as dopamine receptor agonists or antagonists, influencing conditions such as schizophrenia and Parkinson's disease.
  • Serotonergic Activity : They may also interact with serotonin receptors, offering potential benefits in treating mood disorders and anxiety.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential.

Table 1: Summary of Biological Activities

Compound NameActivityReference
4-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)-benzenesulfonamide5-HT7 receptor antagonist
8-Benzyl-8-azabicyclo[3.2.1]octan-3-aminesDopamine receptor modulation
N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-aminePotential analgesic properties

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain neurotransmitter reuptake mechanisms, suggesting its role as a potential antidepressant or anxiolytic agent.

Safety and Toxicology

While many azabicyclo compounds show promise for therapeutic use, safety profiles are crucial for clinical application. Preliminary toxicological assessments indicate that some derivatives exhibit low toxicity in standard assays; however, detailed studies are necessary to evaluate long-term effects and safety in humans.

Q & A

Basic: What are the critical reaction parameters for synthesizing N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine to maximize yield and purity?

Answer:
The synthesis of this compound requires precise control of reaction conditions, including temperature, solvent selection, and catalyst use. For example, intermediates like 8-azabicyclo[3.2.1]octane derivatives often undergo alkylation or reductive amination steps, where maintaining anhydrous conditions and temperatures between 50–80°C is critical to prevent side reactions . Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to their ability to stabilize reactive intermediates. Post-synthesis purification via column chromatography (using silica gel and gradients of ethyl acetate/hexane) or recrystallization (e.g., ethanol/acetone mixtures) ensures ≥95% purity. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at each step is essential for quality control .

Basic: What analytical techniques are recommended to characterize the compound’s thermal stability and phase behavior?

Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are indispensable for assessing thermal stability and phase transitions. TGA can detect decomposition temperatures (typically >200°C for bicyclic amines), while DSC identifies melting points and glass transitions. For structural confirmation, employ high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, focusing on the bicyclic moiety’s proton environments (e.g., δ 2.5–3.5 ppm for bridgehead hydrogens). Purity validation via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water mobile phases .

Basic: How does the 8-azabicyclo[3.2.1]octane core influence the compound’s pharmacological activity?

Answer:
The bicyclic scaffold enhances rigidity and binding affinity to monoamine transporters (SERT, NET, DAT) by mimicking endogenous neurotransmitters’ conformation. The nitrogen atom in the azabicyclo structure facilitates hydrogen bonding with transporter active sites, while the ethyl and propyl side chains modulate lipophilicity and blood-brain barrier penetration. In vitro studies show IC₅₀ values in the nanomolar range for serotonin reuptake inhibition, with selectivity influenced by substituent stereochemistry (e.g., exo vs. endo configurations) .

Advanced: How can contradictory data on receptor binding affinities across studies be resolved?

Answer:
Discrepancies often arise from assay variability (e.g., radioligand choice, cell line differences) or compound stereochemical impurities. To resolve these:

  • Standardize assays : Use identical cell lines (e.g., HEK293 expressing human SERT) and reference ligands (e.g., paroxetine for SERT inhibition).
  • Validate stereochemistry : Employ chiral HPLC or X-ray crystallography to confirm enantiomeric purity.
  • Control experimental conditions : Maintain consistent pH, temperature, and incubation times.
  • Cross-validate with computational docking : Compare binding poses using molecular dynamics simulations (e.g., AutoDock Vina) to identify key interactions (e.g., π-π stacking with Phe341 in SERT) .

Advanced: What strategies optimize the design of derivatives with enhanced selectivity for neurotransmitter transporters?

Answer:
A combined computational-experimental approach is effective:

Structure-activity relationship (SAR) modeling : Modify substituents on the ethyl/propan-1-amine chain to alter steric bulk and electronic effects. For example, replacing the ethyl group with cyclopropyl enhances DAT selectivity .

Quantum mechanical calculations : Predict binding energies for transporter subtypes (e.g., SERT vs. NET) using density functional theory (DFT).

High-throughput screening (HTS) : Test analogs in parallel against SERT, NET, and DAT to identify selectivity trends.

Metabolic stability assays : Use liver microsomes to assess cytochrome P450 interactions, prioritizing derivatives with longer half-lives .

Advanced: What in vitro and in vivo models are most suitable for evaluating the compound’s efficacy in mood disorder research?

Answer:

  • In vitro : Primary neuronal cultures or synaptosomal preparations to measure neurotransmitter reuptake inhibition (e.g., ³H-serotonin uptake assays).
  • In vivo :
    • Forced swim test (FST): Assess antidepressant-like effects in rodents by measuring immobility time reduction.
    • Elevated plus maze (EPM): Evaluate anxiolytic activity via open-arm exploration time.
    • Microdialysis in freely moving rats: Monitor extracellular serotonin/dopamine levels in the prefrontal cortex.
    • Dose-response studies : Administer 1–10 mg/kg intraperitoneally and compare with SSRIs (e.g., fluoxetine) .

Advanced: How can computational reaction path searches accelerate the development of novel derivatives?

Answer:
The ICReDD (Integrated Computational-Experimental Design and Discovery) framework integrates:

Reaction path algorithms : Use GRRM or AFIR methods to explore potential synthetic routes.

Machine learning (ML) : Train models on existing bicyclic amine synthesis data to predict optimal catalysts (e.g., Pd/C for hydrogenation).

Feedback loops : Refine computational models using experimental yield and purity data.
This approach reduces trial-and-error synthesis, cutting development time by 30–50% .

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